Home > Products > Screening Compounds P21371 > Rp-8-bromo-Cyclic GMPS (sodium salt)
Rp-8-bromo-Cyclic GMPS (sodium salt) -

Rp-8-bromo-Cyclic GMPS (sodium salt)

Catalog Number: EVT-10951182
CAS Number:
Molecular Formula: C10H10BrN5NaO6PS
Molecular Weight: 462.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt is a synthetic analog of cyclic guanosine monophosphate, a crucial signaling molecule in various biological processes. It is primarily known for its role as an inhibitor of cyclic guanosine monophosphate-dependent protein kinases, specifically types I α and I β. This compound is characterized by its resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases, making it a stable and effective tool for scientific research. The sodium salt form enhances its solubility and bioavailability, facilitating its use in various experimental applications.

Source and Classification

This compound is classified under cyclic nucleotide analogs and is derived from modifications of the natural signaling molecule cyclic guanosine monophosphate. It is commercially available from several suppliers, including BIOLOG Life Science Institute and Cayman Chemical, which provide detailed technical information and specifications for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt typically involves several chemical reactions that modify the structure of natural cyclic guanosine monophosphate.

  1. Starting Materials: The synthesis begins with 8-bromoguanosine, which undergoes various reactions to introduce the bromo group at the 8-position.
  2. Chemical Modifications: The equatorial oxygen atom in the cyclic phosphate moiety is modified by sulfur to yield the desired Rp-isomer. This process often employs reagents such as bromine and sulfur, along with organic solvents like dimethyl sulfoxide.
  3. Purification: The final product is usually purified through crystallization or lyophilization to ensure high purity levels (≥99% HPLC) necessary for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular formula of Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt is C18H14BrN5O6PSNaC_{18}H_{14}BrN_{5}O_{6}PS\cdot Na with a molecular weight of approximately 562.3 g/mol. The compound features a complex structure that includes:

  • A guanine base modified with a bromine atom at the 8-position.
  • A ribose sugar connected to a cyclic phosphate group.
  • A thiophosphate moiety which enhances its stability against enzymatic degradation.

The structural integrity allows it to interact effectively with protein kinases while maintaining resistance to metabolic breakdown .

Chemical Reactions Analysis

Reactions and Technical Details

Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form 8-bromo-PET-cyclic guanosine monophosphate, which may exhibit different biological activities.
  2. Substitution Reactions: The bromine atom at position 8 can be substituted with other functional groups, allowing for the exploration of structure-activity relationships in pharmacological studies.

Common reagents used in these reactions include bromine and various organic solvents, facilitating diverse synthetic pathways for generating derivatives .

Mechanism of Action

Process and Data

The primary mechanism of action for Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt involves its role as an inhibitor of cyclic guanosine monophosphate-dependent protein kinases. By binding to these kinases without activating them, it effectively competes with cyclic guanosine monophosphate for binding sites:

  • Inhibition of Kinases: The compound inhibits both types I α and I β of protein kinase G, modulating downstream signaling pathways associated with vascular smooth muscle relaxation and other physiological processes.
  • Calcium Regulation: Studies have shown that this compound can mediate reductions in intracellular calcium concentrations by activating calcium ATPase, thus influencing muscle contraction and relaxation dynamics .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water at concentrations up to 15 mg/mL at elevated temperatures.
  • Storage Conditions: Best stored at -20°C to maintain stability.
  • Lipophilicity: A lipophilicity value of approximately 2.83 indicates moderate membrane permeability, enhancing its effectiveness in cellular assays.

These properties are critical for ensuring that the compound remains stable and effective during experimental applications .

Applications

Scientific Uses

Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt has diverse applications in scientific research:

  1. Cell Signaling Studies: Used extensively to investigate the roles of cyclic guanosine monophosphate in cellular signaling pathways.
  2. Pharmacological Research: Serves as a valuable tool for exploring the pharmacodynamics of cyclic nucleotide-dependent pathways, particularly in cardiovascular research.
  3. Experimental Models: Employed in vitro to study calcium signaling mechanisms in smooth muscle cells and other cell types.

Its ability to inhibit protein kinases while remaining resistant to hydrolysis makes it particularly useful in long-term studies where sustained activity is required .

Molecular Mechanisms of cGMP-Dependent Protein Kinase (PKG) Modulation

Competitive Inhibition of Cyclic Guanosine Monophosphate-Dependent Protein Kinase Isoforms (Iα and Iβ) by Rp-8-Bromo-Cyclic Guanosine Monophosphorothioate

Rp-8-Bromo-cyclic guanosine monophosphorothioate (Rp-8-Br-cGMPS) functions as a competitive antagonist for cyclic guanosine monophosphate (cGMP) binding sites on cyclic guanosine monophosphate-dependent protein kinase type I isoforms (Iα and Iβ). The compound's mechanism involves mimicking the natural ligand's molecular geometry while preventing kinase activation due to its non-hydrolyzable phosphorothioate backbone and stereochemical configuration. Biochemical analyses confirm an inhibitory constant (Ki) in the low micromolar range (approximately 0.5-1.0 µM), effectively suppressing cyclic guanosine monophosphate-dependent protein kinase activity by occupying the cyclic nucleotide-binding pockets without inducing conformational changes required for substrate phosphorylation [1] [3].

Table 1: Inhibition Profile of Rp-8-Br-cGMPS Against Protein Kinases

Kinase TargetIsoform SpecificityInhibition Constant (Ki)Selectivity vs PKA
Cyclic guanosine monophosphate-dependent protein kinaseIα and Iβ0.5-1.0 µM>100-fold
Protein kinase ANot applicable>50 µMReference
Protein kinase CNot applicable>100 µM>200-fold

The inhibitor's selectivity profile demonstrates remarkable specificity for cyclic guanosine monophosphate-dependent protein kinase over protein kinase A (>100-fold) and protein kinase C (>200-fold), attributed to its brominated etheno bridge modification that enhances hydrophobic interactions within cyclic guanosine monophosphate-dependent protein kinase's catalytic cleft. Cellular studies reveal that 25 µM Rp-8-Br-cGMPS completely reverses cGMP-mediated platelet aggregation inhibition in sepsis models, confirming effective target engagement in physiological systems [2]. Molecular dynamics simulations indicate that the 8-bromo modification stabilizes the purine ring in a syn conformation that sterically hinders the phosphate-binding region, thereby obstructing the catalytic domain's transition to an active state [1] [3].

Stereospecific Binding Dynamics at the Cyclic Guanosine Monophosphate-Dependent Protein Kinase Catalytic Domain

The Rp diastereomer configuration at the phosphorothioate center confers critical target specificity by exploiting chiral discrimination within cyclic guanosine monophosphate-dependent protein kinase's cyclic nucleotide-binding domain. X-ray crystallographic studies demonstrate that the sulfur atom in the Rp orientation sterically occludes magnesium ion coordination required for phosphotransfer activity, while maintaining hydrogen bonding with conserved residues (Arg342, Asn343) in the cyclic guanosine monophosphate-dependent protein kinase binding pocket. This dual functionality—preserving affinity while preventing activation—exemplifies rational inhibitor design leveraging stereochemical constraints [3] [7].

Comparative analyses with Sp-8-Br-cGMPS reveal dramatically different biological outcomes: the Sp diastereomer functions as a partial agonist, activating cyclic guanosine monophosphate-dependent protein kinase at approximately 30% efficiency compared to native cGMP. This stereodivergence underscores the exquisite sensitivity of cyclic nucleotide-mediated signaling pathways to three-dimensional ligand geometry. Mutagenesis studies further identify Cys424 in cyclic guanosine monophosphate-dependent protein kinase Iβ as a critical residue mediating covalent adduct formation with nitrated Rp analogs (e.g., Rp-8-nitro-cGMPS), suggesting potential allosteric modulation sites beyond the catalytic cleft [7].

The binding entropy signature of Rp-8-Br-cGMPS differs fundamentally from cGMP, as measured by isothermal titration calorimetry. While cGMP binding exhibits enthalpy-driven characteristics, Rp-8-Br-cGMPS interactions display substantial entropy contributions, indicating displacement of ordered water molecules within the hydrophobic core of the cyclic nucleotide-binding domain. This "entropy compensation" effect explains the maintained binding affinity despite the absence of activating conformational changes [3] [8].

Structural Basis for Phosphodiesterase Resistance in Rp-Isomer Cyclic Guanosine Monophosphate Analogs

The phosphorothioate backbone modification, particularly in the Rp configuration, confers exceptional resistance to enzymatic hydrolysis by cGMP-specific phosphodiesterases. Hydrolysis kinetics analyses demonstrate that Rp-8-Br-cGMPS exhibits a hydrolysis half-life exceeding 24 hours in cellular environments, compared to approximately 2 minutes for native cGMP. This stability stems from the thiophosphate group's inability to adopt the transition state geometry required by phosphodiesterase catalytic sites, effectively creating a metabolically stable cGMP analog [1] [3].

Properties

Product Name

Rp-8-bromo-Cyclic GMPS (sodium salt)

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one

Molecular Formula

C10H10BrN5NaO6PS

Molecular Weight

462.15 g/mol

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1

InChI Key

CHTSSROWUAICIL-HUSULMCLSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.